REACTION_CXSMILES
|
[CH2:1]([N:22]([CH:32](P(O)(O)=O)[P:33]([OH:36])([OH:35])=[O:34])[CH:23](P(O)(O)=O)[P:24]([OH:27])([OH:26])=[O:25])[CH2:2][N:3]([CH:13](P(O)(O)=O)[P:14]([OH:17])([OH:16])=[O:15])[CH:4](P(O)(O)=O)[P:5]([OH:8])([OH:7])=[O:6].[OH-].[Na+]>S([O-])([O-])(=O)=O.[Zn+2].O>[CH2:1]([N:22]([CH2:23][P:24]([OH:26])([OH:27])=[O:25])[CH2:32][P:33]([OH:36])([OH:35])=[O:34])[CH2:2][N:3]([CH2:4][P:5]([OH:8])([OH:7])=[O:6])[CH2:13][P:14]([OH:16])([OH:17])=[O:15] |f:1.2,3.4|
|
Name
|
|
Quantity
|
1.7 kg
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
ethylene diamine tetra (methylene phosphonic acid)
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CN(C(P(=O)(O)O)P(=O)(O)O)C(P(=O)(O)O)P(=O)(O)O)N(C(P(=O)(O)O)P(=O)(O)O)C(P(=O)(O)O)P(=O)(O)O
|
Name
|
zinc sulphate
|
Quantity
|
3.95 kg
|
Type
|
catalyst
|
Smiles
|
S(=O)(=O)([O-])[O-].[Zn+2]
|
Name
|
ethylene diamine tetra (methylene phosphonic acid)
|
Quantity
|
3 kg
|
Type
|
reactant
|
Smiles
|
C(CN(C(P(=O)(O)O)P(=O)(O)O)C(P(=O)(O)O)P(=O)(O)O)N(C(P(=O)(O)O)P(=O)(O)O)C(P(=O)(O)O)P(=O)(O)O
|
Name
|
|
Quantity
|
3.35 kg
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The slurry obtained
|
Type
|
CUSTOM
|
Details
|
was drum-dried
|
Type
|
CUSTOM
|
Details
|
to obtain a particulate dry product
|
Name
|
|
Type
|
|
Smiles
|
C(CN(CP(=O)(O)O)CP(=O)(O)O)N(CP(=O)(O)O)CP(=O)(O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |